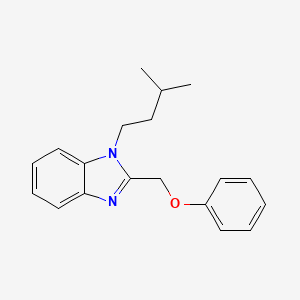
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses such as HIV and hepatitis B.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies and may have the potential to be developed into a therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer this compound in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may help to identify new therapeutic applications. Another direction is to investigate the pharmacokinetics and toxicity of this compound in vivo. This information is necessary for the development of this compound into a therapeutic agent. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials for various diseases.
Synthesemethoden
The synthesis of 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole involves the reaction of 2-phenoxymethylbenzimidazole with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been investigated for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Additionally, this compound has shown promising anti-cancer activity and has been studied for its potential use in cancer therapy. It has also been found to possess anti-viral properties and has been investigated for its use in the treatment of viral infections such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(2)12-13-21-18-11-7-6-10-17(18)20-19(21)14-22-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZQPVODLSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

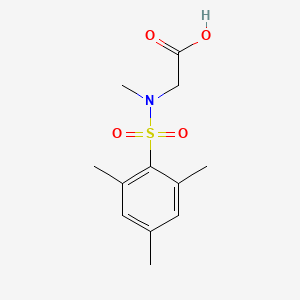
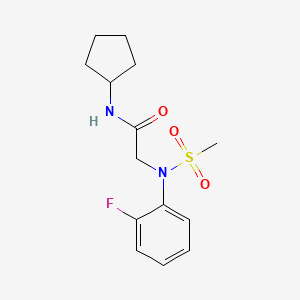
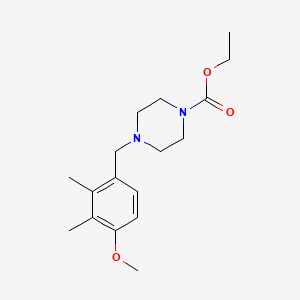
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
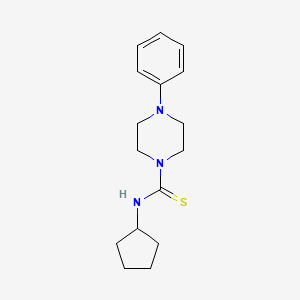
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
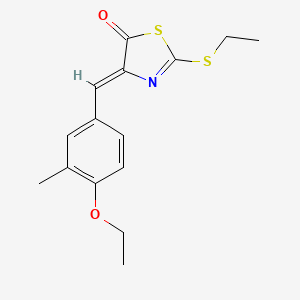
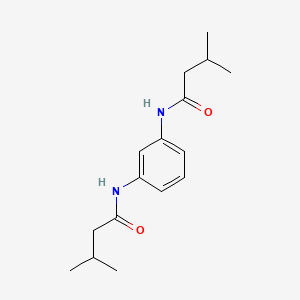
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
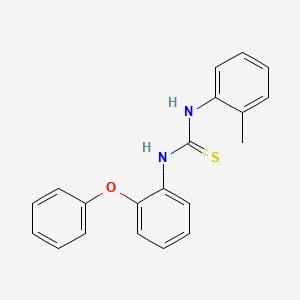
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)